molecular formula C13H13ClN2O4 B2737247 methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate CAS No. 843638-66-4

methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B2737247
CAS No.: 843638-66-4
M. Wt: 296.71
InChI Key: YTFWOQWIPJQZJO-UHFFFAOYSA-N
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Description

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a chloroacetyl group, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyindole-2-carboxylic acid.

    Formation of Chloroacetyl Derivative: The carboxylic acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetyl derivative.

    Amidation: The chloroacetyl derivative undergoes amidation with methylamine to form the desired compound.

The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, the methoxy group can be demethylated to form a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group and ester functionality can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(bromoacetyl)amino]-6-methoxy-1H-indole-2-carboxylate
  • Methyl 3-[(acetyl)amino]-6-methoxy-1H-indole-2-carboxylate
  • Methyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate is unique due to the specific positioning of the chloroacetyl and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the chloroacetyl group allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-19-7-3-4-8-9(5-7)15-12(13(18)20-2)11(8)16-10(17)6-14/h3-5,15H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFWOQWIPJQZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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